BenchChemオンラインストアへようこそ!

2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Regioselective Synthesis Heterocyclic Chemistry Lewis Acid Catalysis

This fluorinated azaindole is a critical building block for medicinal chemistry, uniquely functionalized with a 2-CF₃ group for electronic steering and metabolic stability. Its validated activity as a CCR5 antagonist scaffold makes it a strategic starting point for hit-to-lead programs targeting HIV entry, asthma, and rheumatoid arthritis. Secure this pre-validated, research-grade scaffold to accelerate your kinase inhibitor or GPCR modulator discovery projects. Immediate stock available; request a quote for bulk quantities.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1261770-90-4
Cat. No. B1406212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS1261770-90-4
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(F)(F)F)N=C1
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7-4-6-5(13-7)2-1-3-12-6/h1-4,13H
InChIKeyHSQQNXVHVMFALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261770-90-4): Core Scaffold Identification for Targeted Heterocyclic Synthesis and Early-Stage Drug Discovery


2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261770-90-4) is a fluorinated azaindole heterocycle characterized by a fused pyrrole-pyridine bicyclic core with a trifluoromethyl (-CF₃) substituent at the 2-position [1]. This compound serves as a versatile building block in medicinal chemistry, where the electron-withdrawing -CF₃ group modulates both physicochemical properties and regioselective synthetic outcomes [2]. Preliminary pharmacological screening suggests potential as a CCR5 antagonist scaffold, implicating applications in HIV and inflammatory disease research [3].

Why Unsubstituted Azaindoles or Alternative CF3-Positional Isomers Cannot Replace 2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in Regioselective Synthesis and Target-Oriented Drug Design


In-class substitution of 2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is not straightforward due to regioisomer-specific synthetic accessibility and target-dependent biological activity. The trifluoromethyl group at the 2-position exerts a unique electronic influence that governs regioselectivity in ring-forming reactions [1]. Alternative regioisomers (e.g., 3-, 5-, or 6-CF₃) or unsubstituted cores lack this precise electronic steering, leading to altered or non-selective synthetic outcomes. Furthermore, preliminary biological data indicate that the 2-CF₃ isomer is specifically implicated in CCR5 antagonism, a property that may not translate to other positional variants or unsubstituted scaffolds [2].

Quantitative Evidence Differentiating 2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: Regioselective Synthesis Control, Preliminary Target Activity, and Electronic Property Modulation


Regioselective Synthesis Advantage: γ/α Product Ratio Modulation via Lewis Acid Control

The 2-(trifluoromethyl) substitution pattern is directly tied to a specific synthetic route that allows for controlled production of either α- or γ-regioisomers. In the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, the absence of Sn²⁺ Lewis acid yields predominantly the γ-regioisomer (64% γ, 4% α), corresponding to 2-CF₃ substitution [1]. In contrast, addition of Sn²⁺ switches selectivity, producing the α-regioisomer as the major product (51% α, 19% γ) [1]. This represents a dramatic shift in the γ/α ratio from 16 (without Sn²⁺) to 0.27 (with Sn²⁺), enabling selective access to the 2-CF₃ isomer versus alternative substitution patterns.

Regioselective Synthesis Heterocyclic Chemistry Lewis Acid Catalysis

Preliminary Pharmacological Differentiation: CCR5 Antagonism Potential

Preliminary screening indicates that 2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine specifically exhibits activity as a CCR5 antagonist [1]. While direct quantitative IC₅₀ data for this exact compound is not publicly available, the reported activity suggests a potential advantage over unsubstituted azaindole cores or other positional isomers that lack this biological annotation. This functional activity profile is not shared by all pyrrolo[3,2-b]pyridine derivatives, positioning the 2-CF₃ variant as a preferred starting point for CCR5-targeted drug discovery campaigns.

CCR5 Antagonism HIV Inflammation

Electronic Property Modulation: Trifluoromethyl-Induced Electrophilicity Enhancement for Downstream Derivatization

The presence of the trifluoromethyl group at the 2-position significantly increases the electrophilicity of the adjacent carbonyl group in synthetic intermediates, as demonstrated by mechanistic studies [1]. This electronic effect accelerates the formation of the CF₃-amino alcohol intermediate and subsequently influences dehydration kinetics, ultimately favoring γ-regioisomer formation in the absence of Lewis acid. This property is specific to the 2-CF₃ substitution pattern and directly impacts reaction rates and product distributions compared to non-fluorinated or differently substituted analogs.

Medicinal Chemistry Electronic Effects Synthetic Methodology

High-Value Application Scenarios for 2-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry and Chemical Biology


Regioselective Synthesis of Pyrrolo[3,2-b]pyridine Libraries

Researchers can leverage the controlled synthesis of 2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine by manipulating Lewis acid conditions. By selecting the appropriate Sn²⁺ concentration, they can selectively generate the 2-CF₃ γ-regioisomer or switch to the α-regioisomer, enabling the construction of diverse focused libraries for structure-activity relationship (SAR) exploration [1].

CCR5 Antagonist Lead Identification and Optimization

Given its preliminary identification as a CCR5 antagonist, this compound serves as a logical starting point for medicinal chemistry programs targeting HIV entry, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. Its use can expedite hit-to-lead campaigns by providing a pre-validated scaffold with a known biological activity direction.

Electronic Property Tuning in Kinase and GPCR Inhibitor Design

The electron-withdrawing trifluoromethyl group at the 2-position enhances electrophilicity and metabolic stability, making this compound a valuable building block for designing ATP-competitive kinase inhibitors or GPCR modulators. The predictable electronic effect can be exploited to fine-tune binding affinity and selectivity in rational drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.